(R)-2-Aminomethyl-4-Boc-morpholine
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Overview
Description
®-2-Aminomethyl-4-Boc-morpholine is a chiral compound that features a morpholine ring substituted with an aminomethyl group and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Aminomethyl-4-Boc-morpholine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via reductive amination, where formaldehyde and a reducing agent such as sodium cyanoborohydride are used.
Protection with Boc Group: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for ®-2-Aminomethyl-4-Boc-morpholine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-Aminomethyl-4-Boc-morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles replace the Boc group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced forms of the compound with the Boc group intact.
Substitution: Substituted morpholine derivatives with various functional groups.
Scientific Research Applications
®-2-Aminomethyl-4-Boc-morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active molecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-2-Aminomethyl-4-Boc-morpholine involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at the aminomethyl group. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Aminomethyl-4-Boc-morpholine: The enantiomer of the compound with similar chemical properties but different stereochemistry.
2-Aminomethyl-4-Boc-piperidine: A structurally similar compound with a piperidine ring instead of a morpholine ring.
2-Aminomethyl-4-Boc-pyrrolidine: Another analogous compound with a pyrrolidine ring.
Uniqueness
®-2-Aminomethyl-4-Boc-morpholine is unique due to its chiral nature and the presence of the Boc protecting group, which allows for selective reactions and applications in asymmetric synthesis. Its morpholine ring also imparts distinct chemical properties compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7,11H2,1-3H3/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMBHUYOIZWQAJ-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363929 |
Source
|
Record name | tert-Butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174913-80-4 |
Source
|
Record name | tert-Butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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